3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide
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Overview
Description
(Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of tert-butyl groups, a hydroxy group, and prop-2-en-1-yl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of functional group transformations. Key steps may involve:
Alkylation: Introduction of tert-butyl groups through Friedel-Crafts alkylation.
Hydroxylation: Introduction of the hydroxy group via electrophilic aromatic substitution.
Amidation: Formation of the carboximidamide group through reaction with appropriate amines.
Allylation: Addition of prop-2-en-1-yl groups using allyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboximidamide group can be reduced to form amines or other reduced products.
Substitution: The allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Radicals: Scavenging free radicals to exert antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3,5-DI-TERT-BUTYL-4-HYDROXYBENZENE-1-CARBOXIMIDAMIDE: Lacks the prop-2-en-1-yl groups.
(Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(METHYL)BENZENE-1-CARBOXIMIDAMIDE: Contains methyl groups instead of prop-2-en-1-yl groups.
Uniqueness
The presence of both tert-butyl and prop-2-en-1-yl groups in (Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C21H32N2O |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-hydroxy-N,N'-bis(prop-2-enyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H32N2O/c1-9-11-22-19(23-12-10-2)15-13-16(20(3,4)5)18(24)17(14-15)21(6,7)8/h9-10,13-14,24H,1-2,11-12H2,3-8H3,(H,22,23) |
InChI Key |
GMMFMJSDLWKAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=NCC=C)NCC=C |
Origin of Product |
United States |
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